molecular formula C11H12O3 B12512914 3-(4-Methoxyphenyl)-2-methylacrylic acid

3-(4-Methoxyphenyl)-2-methylacrylic acid

Cat. No.: B12512914
M. Wt: 192.21 g/mol
InChI Key: SVHHFLSABYBJTE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methylacrylic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methylacrylic acid can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with methylacrylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-2-methylacrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-methylacrylic acid is unique due to its combination of a methoxy group and a methylacrylic acid moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHFLSABYBJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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